molecular formula C15H11ClN2OS B451957 3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide

Cat. No. B451957
M. Wt: 302.8g/mol
InChI Key: ANXUAMWXFVTWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide is a member of 1-benzothiophenes.

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Some derivatives of 3-chloro-1-benzothiophene-2-carboxylate have been studied for their antimicrobial and antifungal activities, showing potential as antibacterial and antifungal agents (Naganagowda & Petsom, 2011).

Anti-inflammatory Properties

  • A compound related to 3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide, specifically 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide, has been investigated for its potential anti-inflammatory properties (Moloney, 2001).

Anticonvulsant Properties

  • The crystal structures of anticonvulsant enaminones related to 3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide have been determined, contributing to understanding their potential use in treating convulsions (Kubicki, Bassyouni, & Codding, 2000).

Potential for Synthesizing New Compounds

  • The reactivity of similar compounds has been explored to create various derivatives, indicating the versatility of 3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide in synthesizing new chemical entities (Ried, Oremek, & Guryn, 1980).

Cancer Treatment Research

  • New derivatives of related compounds have shown significant antitumor effects, suggesting potential applications in cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).

Antibacterial and Antitubercular Activities

  • Some analogs have exhibited good antibacterial and antitubercular activities, indicating their potential use in treating infections (Rao & Subramaniam, 2015).

properties

Product Name

3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide

Molecular Formula

C15H11ClN2OS

Molecular Weight

302.8g/mol

IUPAC Name

3-chloro-6-methyl-N-pyridin-3-yl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H11ClN2OS/c1-9-4-5-11-12(7-9)20-14(13(11)16)15(19)18-10-3-2-6-17-8-10/h2-8H,1H3,(H,18,19)

InChI Key

ANXUAMWXFVTWBE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CN=CC=C3)Cl

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CN=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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